molecular formula C16H23NO5S2 B2655681 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1796970-20-1

1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2655681
CAS No.: 1796970-20-1
M. Wt: 373.48
InChI Key: AJFOLTDMFAXCIJ-UHFFFAOYSA-N
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Description

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a complex organic compound that features both cyclohexane and azetidine rings, along with sulfonyl groups attached to each ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the individual sulfonyl chlorides. The cyclohexanesulfonyl chloride and 4-methoxybenzenesulfonyl chloride are synthesized separately through sulfonation reactions involving cyclohexane and 4-methoxybenzene, respectively .

The azetidine ring is then introduced through a cyclization reaction, where the sulfonyl chlorides react with an appropriate azetidine precursor under controlled conditions. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring may also play a role in binding to specific targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is unique due to the combination of cyclohexane and azetidine rings with sulfonyl groups. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-cyclohexylsulfonyl-3-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S2/c1-22-13-7-9-14(10-8-13)23(18,19)16-11-17(12-16)24(20,21)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFOLTDMFAXCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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